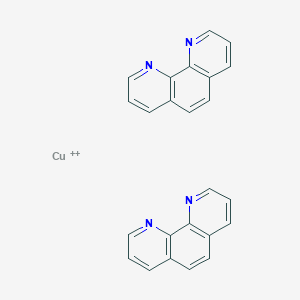
Bis(1,10-phenanthroline)copper(2+) ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il présente une activité antimicrobienne considérable contre les bactéries Gram-négatives non fermentantes, en particulier dans les régions où la résistance aux antimicrobiens est élevée . Ce composé est connu pour son efficacité accrue contre les souches qui hébergent l'acétyltransférase de type I 6'- .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du sulfate d'isépamicin implique la modification chimique de la gentamicine B. . Les conditions de réaction impliquent généralement l'utilisation de réactifs et de solvants spécifiques pour faciliter la transformation chimique.
Méthodes de production industrielle
La production industrielle de sulfate d'isépamicin implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification et de contrôle qualité pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le sulfate d'isépamicin subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée et de la stabilité du composé .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
Applications de la recherche scientifique
Le sulfate d'isépamicin a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les antibiotiques aminoglycosidiques et leurs propriétés chimiques.
Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antimicrobiens.
Médecine : Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments
Mécanisme d'action
Le sulfate d'isépamicin exerce ses effets en se liant à la sous-unité ribosomale 30S bactérienne, inhibant ainsi la synthèse des protéines. Cette action conduit à la perturbation de la croissance et de la réplication cellulaires bactériennes. Le composé cible des voies moléculaires spécifiques impliquées dans la synthèse des protéines, ce qui le rend efficace contre un large éventail d'espèces bactériennes .
Applications De Recherche Scientifique
Isepamicin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Isepamicin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This action leads to the disruption of bacterial cell growth and replication. The compound targets specific molecular pathways involved in protein synthesis, making it effective against a wide range of bacterial species .
Comparaison Avec Des Composés Similaires
Composés similaires
Gentamicine : Un autre antibiotique aminoglycoside ayant un mécanisme d'action similaire mais une structure chimique différente.
Amikacine : Connu pour son activité à large spectre et sa résistance à certaines enzymes bactériennes.
Tobramycine : Efficace contre une variété de bactéries Gram-négatives mais avec un spectre d'activité différent de celui du sulfate d'isépamicin
Unicité
Le sulfate d'isépamicin est unique en raison de son efficacité accrue contre les souches qui hébergent l'acétyltransférase de type I 6'- et de son activité antimicrobienne considérable contre les bactéries Gram-négatives non fermentantes. De plus, il présente un potentiel de toxicité rénale inférieur à celui d'autres aminoglycosides comme la gentamicine .
Propriétés
Numéro CAS |
15823-71-9 |
|---|---|
Formule moléculaire |
C24H16CuN4+2 |
Poids moléculaire |
424.0 g/mol |
Nom IUPAC |
copper;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+2 |
Clé InChI |
YXGZTNUNHBXFAX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |
Key on ui other cas no. |
15823-71-9 |
Numéros CAS associés |
21711-45-5 (sulfate[1:1]) |
Synonymes |
(o-phenanthroline) cupric bis(1,10-phenanthroline)copper(2+) ion bis(1,10-phenanthroline)copper(2+) ion, diacetate salt bis(1,10-phenanthroline)copper(2+) ion, diacetate salt, (SP-4-1)-isomer bis(1,10-phenanthroline)copper(2+) ion, dinitrate bis(1,10-phenanthroline)copper(2+) ion, diperchlorate bis(1,10-phenanthroline)copper(2+) ion, sulfate (1:1) Cu(OP)2 Cu(Phen)2 cupric di(1,10-phenanthroline) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





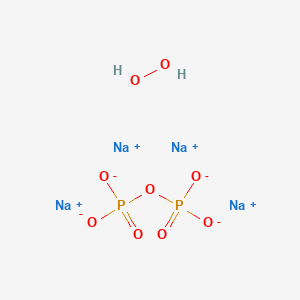
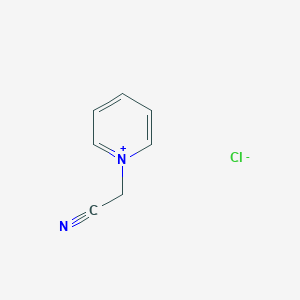

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)

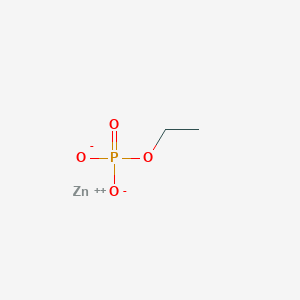


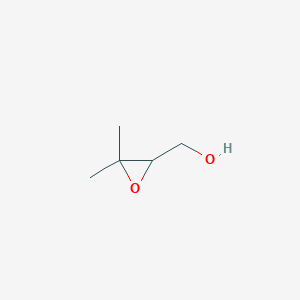
![4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane](/img/structure/B99123.png)

